molecular formula C23H17NO B14663478 Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]- CAS No. 49823-97-4

Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]-

Cat. No.: B14663478
CAS No.: 49823-97-4
M. Wt: 323.4 g/mol
InChI Key: MRLMYENDXDVWPH-UHFFFAOYSA-N
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Description

Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]- is a heterocyclic aromatic organic compound. It features a five-membered ring containing one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole derivatives typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane. Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® .

Industrial Production Methods

Industrial production of oxazole derivatives often utilizes flow synthesis techniques. For example, oxazolines can be prepared at room temperature in a stereospecific manner from β-hydroxy amides using Deoxo-Fluor®. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide in a packed reactor .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]- involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to specific enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents .

Properties

CAS No.

49823-97-4

Molecular Formula

C23H17NO

Molecular Weight

323.4 g/mol

IUPAC Name

5-phenyl-2-[3-(2-phenylethenyl)phenyl]-1,3-oxazole

InChI

InChI=1S/C23H17NO/c1-3-8-18(9-4-1)14-15-19-10-7-13-21(16-19)23-24-17-22(25-23)20-11-5-2-6-12-20/h1-17H

InChI Key

MRLMYENDXDVWPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C3=NC=C(O3)C4=CC=CC=C4

Origin of Product

United States

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